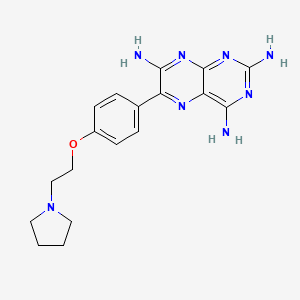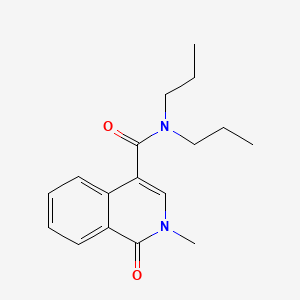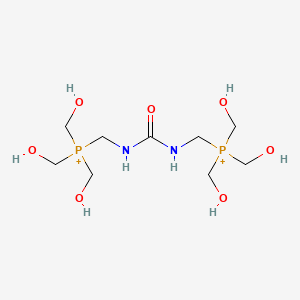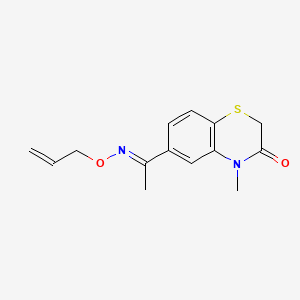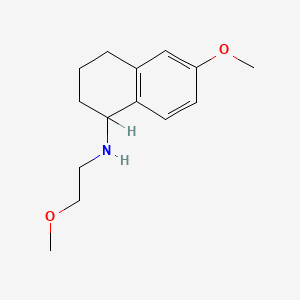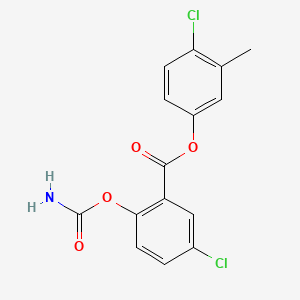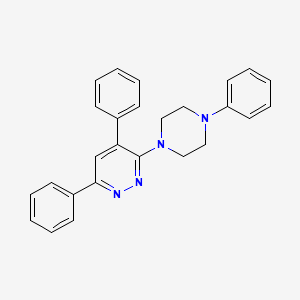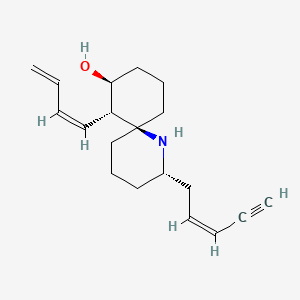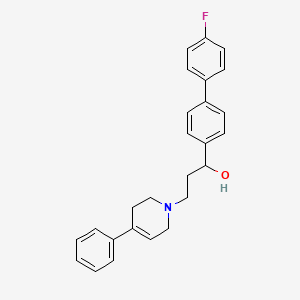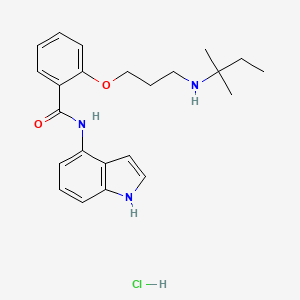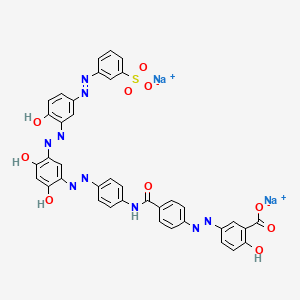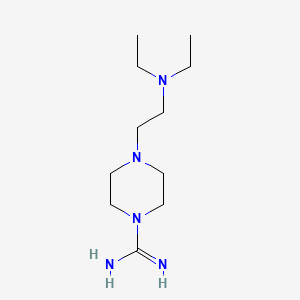
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C11H25N5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- involves several steps. One common method includes the reaction of piperazine with cyanamide to form piperazinecarboxamidine. This intermediate is then reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carboxamidine group.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-methyl-1-piperazinecarboxamide
- N- [2- (diethylamino)ethyl]-1-methyl-4-piperidinecarboxamide
Uniqueness
1-Piperazinecarboxamidine, 4-(2-(diethylamino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research fields.
Properties
CAS No. |
85063-93-0 |
|---|---|
Molecular Formula |
C11H25N5 |
Molecular Weight |
227.35 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethyl]piperazine-1-carboximidamide |
InChI |
InChI=1S/C11H25N5/c1-3-14(4-2)5-6-15-7-9-16(10-8-15)11(12)13/h3-10H2,1-2H3,(H3,12,13) |
InChI Key |
RHTROOWEZILQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCN(CC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


